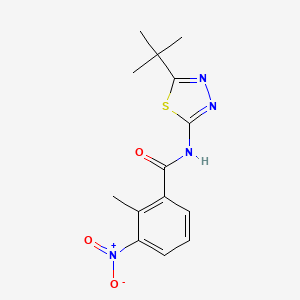
2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the tetrazole family and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by modulating various biological pathways, including the immune response and cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. These include anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide in lab experiments is its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several potential future directions for the investigation of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide. One such direction is the further investigation of its anti-inflammatory properties and its potential use in the treatment of various inflammatory diseases. Another direction is the investigation of its potential as an anticancer agent and its use in cancer therapy. Additionally, the development of new synthesis methods and the investigation of the compound's pharmacokinetics and toxicity are also potential future directions.
Synthesis Methods
The synthesis of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide can be achieved through several methods. One of the commonly used methods involves the reaction of 4-methylphenol with propyl bromide to form 4-methylpropylphenol. This is followed by the reaction of 4-methylpropylphenol with sodium azide to form the corresponding azide. The final step involves the reaction of the azide with ethyl chloroacetate to yield the desired compound.
Scientific Research Applications
The potential therapeutic applications of 2-(4-methylphenoxy)-N-(2-propyl-2H-tetrazol-5-yl)acetamide have been investigated in several scientific studies. One such study has shown that this compound exhibits anti-inflammatory properties and can be used to treat various inflammatory diseases. Another study has demonstrated its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells.
Properties
IUPAC Name |
2-(4-methylphenoxy)-N-(2-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-16-13(15-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWDTZQCZBJSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-propionyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5874686.png)
![3-[(4-chlorophenyl)thio]-N-(4-ethylphenyl)propanamide](/img/structure/B5874692.png)
![N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5874693.png)

![ethyl 4-{[(cyclopropylamino)carbonothioyl]amino}benzoate](/img/structure/B5874707.png)



![ethyl 4-{[(2-methylbenzyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5874757.png)

![N-[5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5874775.png)
![N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874787.png)

